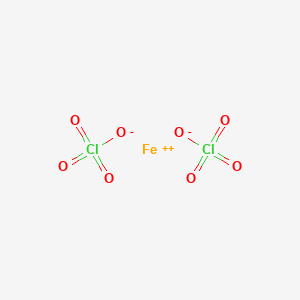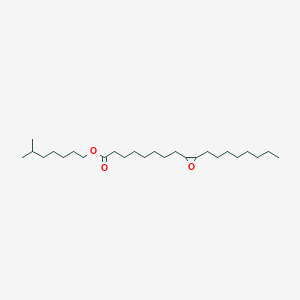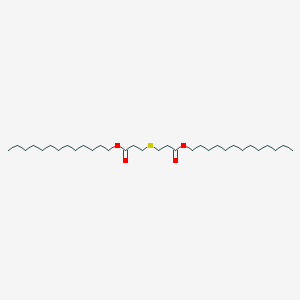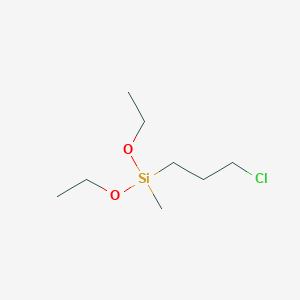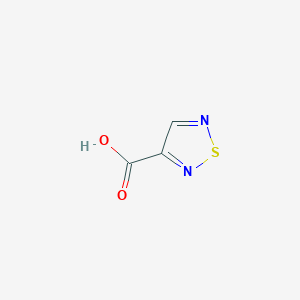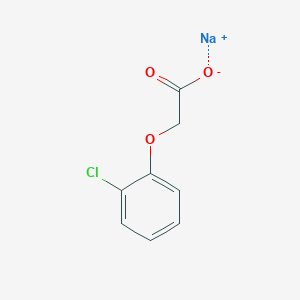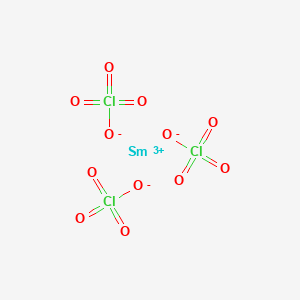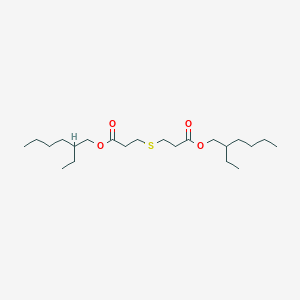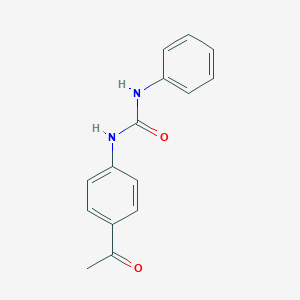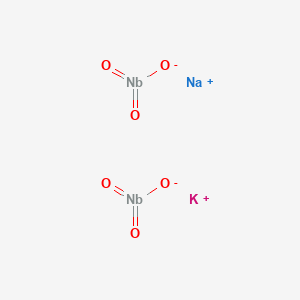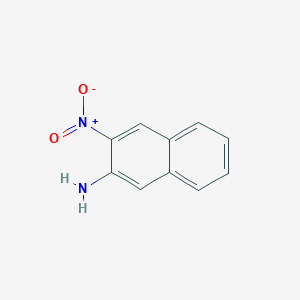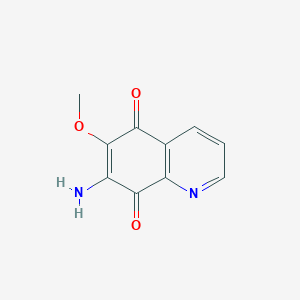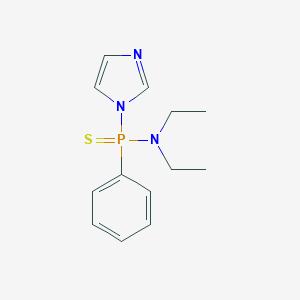
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide, commonly known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMP is a member of the phosphine family and is a white crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of IMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, IMP has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. IMP has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In infectious diseases, IMP has been shown to inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and chitin synthase. In neurological disorders, IMP has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
生化和生理效应
IMP has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, IMP has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In infectious diseases, IMP has been shown to have antibacterial and antifungal properties. In neurological disorders, IMP has been shown to improve cognitive function and have neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using IMP in lab experiments is its potential therapeutic applications in various fields of medicine. IMP has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using IMP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis method for IMP is relatively complex and has a moderate yield, which can make it difficult to produce large quantities of the compound.
未来方向
There are several future directions for IMP research, including further studies on its mechanism of action, optimization of the synthesis method to improve yield and scalability, and clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for the development of new IMP derivatives with improved solubility and pharmacokinetic properties. Overall, IMP has shown great potential as a therapeutic agent in various fields of medicine, and further research is needed to fully understand its potential applications.
合成方法
IMP can be synthesized using a two-step reaction process. In the first step, 4-bromoaniline is reacted with diethylamine to form N,N-diethyl-4-bromoaniline. In the second step, N,N-diethyl-4-bromoaniline is reacted with (chloro)phenylphosphine sulfide to form IMP. The overall yield of this synthesis method is approximately 50%.
科学研究应用
IMP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, infectious diseases, and neurological disorders. In cancer treatment, IMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, IMP has been shown to have antibacterial and antifungal properties. In neurological disorders, IMP has been shown to have neuroprotective effects and improve cognitive function.
属性
CAS 编号 |
13568-11-1 |
|---|---|
产品名称 |
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide |
分子式 |
C13H18N3PS |
分子量 |
279.34 g/mol |
IUPAC 名称 |
N-ethyl-N-[imidazol-1-yl(phenyl)phosphinothioyl]ethanamine |
InChI |
InChI=1S/C13H18N3PS/c1-3-15(4-2)17(18,16-11-10-14-12-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
InChI 键 |
FEAFQIPVURBKOC-UHFFFAOYSA-N |
SMILES |
CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
规范 SMILES |
CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
同义词 |
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



